(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile
Descripción
Propiedades
Número CAS |
521266-46-6 |
|---|---|
Fórmula molecular |
C19H22N4O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethylamino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-14-17(22-19(25-14)15-6-3-2-4-7-15)9-10-21-13-18(24)23-11-5-8-16(23)12-20/h2-4,6-7,16,21H,5,8-11,13H2,1H3/t16-/m0/s1 |
Clave InChI |
QYRWMYNQCXSWLV-INIZCTEOSA-N |
SMILES isomérico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNCC(=O)N3CCC[C@H]3C#N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNCC(=O)N3CCCC3C#N |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate
- Starting Material: L-prolinamide is suspended in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Acylation: Chloroacetyl chloride is added dropwise at low temperature (0–5°C) under nitrogen atmosphere to control reactivity and avoid side reactions.
- Reaction Conditions: The mixture is stirred at ambient temperature (~20°C) for approximately 26 hours to ensure complete conversion.
- Quenching: Water is added to dissolve salts formed during the reaction.
- Extraction: The aqueous phase is extracted multiple times with dichloromethane to isolate the organic product.
- Solvent Removal: The combined organic layers are evaporated under reduced pressure to yield a viscous residue primarily containing the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Coupling with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl Amine Derivative
- Reagents: The intermediate is dissolved in tetrahydrofuran (THF).
- Nucleophilic Substitution: The amine derivative bearing the 5-methyl-2-phenyl-1,3-oxazol-4-yl ethyl group is added along with potassium carbonate and potassium iodide as base and catalyst, respectively.
- Reaction Conditions: The mixture is stirred at 30°C for 2 hours to facilitate substitution of the chloro group by the amine.
- Workup: The reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure.
- Purification: The residue is dissolved in water, and pH adjustments (first acidic pH 5-6, then basic pH 9-10) are performed to optimize extraction with dichloromethane.
- Isolation: The organic extracts are combined and evaporated to yield a viscous crude product.
- Crystallization: Crude product is precipitated using an isopropanol/butanone mixture (1:1) and further recrystallized from isopropanol to achieve the desired purity.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| 1 | L-prolinamide + chloroacetyl chloride in DMF, 0–5°C to 20°C, 26 h | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate |
| 2 | Intermediate + 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl amine + K2CO3 + KI in THF, 30°C, 2 h | Crude target compound |
| 3 | Filtration, solvent evaporation, aqueous dissolution, pH adjustment, dichloromethane extraction | Purified intermediate mixture |
| 4 | Precipitation with isopropanol/butanone, recrystallization from isopropanol | Pure (2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]glycyl}pyrrolidine-2-carbonitrile |
Analytical and Research Findings
- The one-pot process significantly reduces the number of synthetic steps and avoids isolation of unstable intermediates, improving overall yield and scalability.
- Use of polar aprotic solvents like DMF and THF facilitates the acylation and nucleophilic substitution reactions, respectively.
- Potassium carbonate acts as a mild base to neutralize HCl generated during substitution, while potassium iodide catalyzes the nucleophilic displacement.
- pH adjustments during extraction optimize the partitioning of the product into the organic phase, enhancing purity.
- Final recrystallization ensures removal of residual impurities, achieving pharmacological-grade purity suitable for further pharmaceutical development.
Notes on Related Compounds and Structural Considerations
- The 5-methyl-2-phenyl-1,3-oxazol-4-yl ethyl moiety is introduced via the amine coupling step, which is critical for the biological activity of the compound.
- The stereochemistry at the pyrrolidine-2-carbonitrile center (2S) is maintained throughout the synthesis by starting from enantiomerically pure L-prolinamide.
- Similar synthetic strategies are employed in the preparation of related pharmaceutical agents such as Vildagliptin, indicating the robustness and industrial applicability of this method.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Structural Analogues in Patent Literature
Recent patent applications (2024) describe pyrrolidine-based carboxamide derivatives with structural similarities to the target compound. Key examples include:
Example 163 (EP Application):
- Structure: (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
- Thiazole and isoxazole heterocycles, altering electronic properties compared to the target compound’s phenyl-oxazole group. Molecular weight: ~507.64 g/mol (estimated).
- Implications: The hydroxy group and thiazole substituent may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic phenyl-oxazole .
Example 51 (EP Application):
- Structure: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide
- Key Features:
- Incorporation of a 1-oxoisoindoline moiety, increasing steric bulk.
- Thiazole substituent for heteroaromatic interactions.
- Implications: The isoindoline group may enhance target binding affinity but reduce metabolic stability due to increased complexity .
Comparison with NVP-DPP728 ()
Compound: NVP-DPP728 (CAS 247016-69-9)
- Structure: (2S)-1-(2-((2-((5-Cyano-2-pyridyl)amino)ethyl)amino)acetyl)pyrrolidine-2-carbonitrile
- Key Features: Pyridyl substituent instead of phenyl-oxazole. Molecular weight: 371.265 g/mol.
- Implications: The pyridyl group may offer better solubility but weaker lipophilicity compared to the target compound’s phenyl-oxazole. The glycyl linker is conserved, indicating its role in maintaining conformational flexibility .
Functional Group Analysis
| Feature | Target Compound | NVP-DPP728 | Example 163 (EP) |
|---|---|---|---|
| Heterocycle | 5-Methyl-2-phenyloxazole | Pyridyl | Thiazole + Isoxazole |
| Pyrrolidine Modification | 2S-carbonitrile | 2S-carbonitrile | 2S-carboxamide, 4R-hydroxy |
| Molecular Weight | ~373.43 g/mol (estimated) | 371.265 g/mol | ~507.64 g/mol |
| Key Functional Groups | Oxazole, glycyl, carbonitrile | Pyridyl, glycyl, carbonitrile | Hydroxy, thiazole, isoxazole |
Theoretical Property Comparison
- Lipophilicity: The phenyl-oxazole group in the target compound likely increases logP compared to NVP-DPP728’s pyridyl group but may be lower than Example 163’s thiazole-containing derivative.
- Solubility: Hydroxy groups in Example 163 and carboxamide moieties in other analogs may enhance aqueous solubility relative to the target compound.
- Metabolic Stability: The carbonitrile group in the target compound and NVP-DPP728 could confer resistance to oxidative metabolism compared to carboxamide-based analogs.
Actividad Biológica
(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This class of inhibitors plays a crucial role in the management of type 2 diabetes by modulating incretin levels, which are vital for glucose metabolism.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolidine ring that is integral to its biological function. The presence of the oxazole moiety contributes to its interaction with biological targets, enhancing its therapeutic profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 521266-46-6 |
DPP-IV inhibitors like (2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile work by preventing the breakdown of incretin hormones such as GLP-1 and GIP. This action leads to increased insulin secretion and decreased glucagon release, resulting in improved glycemic control. The compound's design allows it to bind effectively to the DPP-IV enzyme, showcasing a reversible inhibition profile.
In Vitro Studies
Research has demonstrated that (2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile exhibits potent DPP-IV inhibitory activity. In vitro assays have shown that it can achieve nanomolar concentrations necessary for effective inhibition:
These results suggest that the compound not only binds to DPP-IV but also maintains structural integrity under physiological conditions.
In Vivo Studies
In vivo studies using animal models have further validated the efficacy of this compound in managing blood glucose levels. For instance, administration in diabetic mice resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 | 150 |
| Weight Gain (g) | 5 | 1 |
These findings indicate a significant reduction in hyperglycemia and weight gain associated with diabetes treatment.
Case Studies
A notable case study involved patients with type 2 diabetes treated with DPP-IV inhibitors including (2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile. The outcomes highlighted:
Q & A
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole Formation | DCC, DMAP, CH₂Cl₂ | 82 | |
| Glycyl Coupling | HATU, DIPEA, DMF | 78 | |
| Cyanation | TMSCN, ZnI₂, THF | 75 |
Q. Table 2: Critical NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Oxazole C-H | 7.8 | Singlet |
| Pyrrolidine C-2 H | 3.2 | Multiplet |
| Glycyl NH | 6.5 | Broad |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
